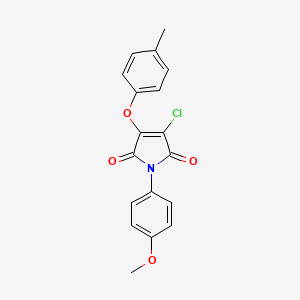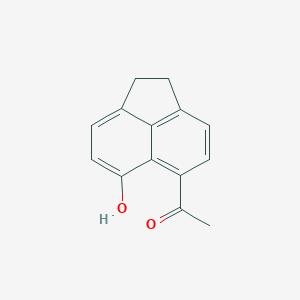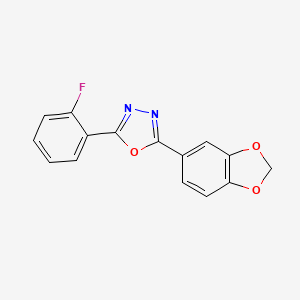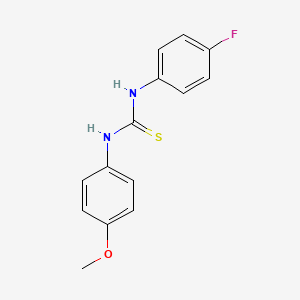
3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the family of pyrrole diones, known for their diverse chemical properties and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of pyrrole dione derivatives typically involves multi-step reactions, starting from acetyl or aroyl compounds. For example, Nguyen and Dai (2023) described the preparation of similar pyrrolidine-2,3-dione derivatives through a three-component reaction involving acetyl and aroyl precursors, highlighting the versatility of these methods in synthesizing complex heterocyclic compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
Molecular structure determination of pyrrole dione derivatives, including X-ray crystallography, NMR (1H, 13C), and high-resolution mass spectrometry, plays a crucial role in confirming the desired products. Bubnov et al. (2012) demonstrated the crystal and molecular structure analysis of related compounds, providing insights into their conformational and structural characteristics (Bubnov et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrrole dione derivatives allows for various functionalization reactions, including Suzuki coupling and spiro-heterocyclization, as explored by Zhang and Tieke (2008) and Bubnov et al. (2012), respectively. These reactions are pivotal for synthesizing polymers and other complex organic molecules, showcasing the compounds' versatility (Zhang & Tieke, 2008); (Bubnov et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, fluorescence, and molecular weight, are crucial for the application of these compounds in materials science. Zhang and Tieke (2008) provided a detailed examination of these properties for polymers containing pyrrole dione units, highlighting their strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione, including its reactivity towards nucleophilic and electrophilic substitutions, are essential for its functionalization and application in synthetic chemistry. Studies by Lv et al. (2013) on novel pyrrolidene dione derivatives offer insights into the compound's reactivity and potential chemical transformations (Lv et al., 2013).
Propriétés
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-3-7-14(8-4-11)24-16-15(19)17(21)20(18(16)22)12-5-9-13(23-2)10-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBYLWBNQTXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone](/img/structure/B5665074.png)

![N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide](/img/structure/B5665079.png)
![4,6-dimethyl-2-[(4-methylphenyl)amino]nicotinamide](/img/structure/B5665085.png)
![7-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5665093.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)

![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)

![2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol](/img/structure/B5665172.png)
![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5665176.png)

![N-[(cyclohexylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B5665185.png)